RG3039 was identified through medicinal chemistry efforts aimed at enhancing the expression of the survival motor neuron protein, which is deficient in SMA patients. The compound belongs to the class of 2,4-diaminoquinazoline derivatives, which have shown efficacy in increasing SMN mRNA and protein levels in cellular models. Its classification as a DcpS inhibitor positions it within a novel therapeutic strategy targeting RNA metabolism to ameliorate symptoms associated with SMA and potentially other neurodegenerative disorders .
The synthesis of RG3039 involves multiple steps typical of organic synthesis, focusing on constructing the quinazoline core structure. The synthetic route includes:
The detailed synthetic pathway has been optimized to yield RG3039 with high efficiency and reproducibility, ensuring sufficient quantities for preclinical and clinical studies .
RG3039 has a molecular formula of CHNO, with a molecular weight of approximately 230.26 g/mol. The compound features a quinazoline backbone with two amino groups that enhance its interaction with the DcpS enzyme.
Key Structural Features:
Crystallographic studies have confirmed that RG3039 adopts a conformation favorable for binding to DcpS, which is essential for its inhibitory action .
RG3039 primarily acts through competitive inhibition of DcpS, leading to increased levels of SMN mRNA by preventing its degradation. The key reactions involved include:
In vitro assays have demonstrated that RG3039 exhibits an IC value in the low nanomolar range, indicating potent inhibitory activity against DcpS .
The mechanism by which RG3039 exerts its therapeutic effects involves several steps:
Data from pharmacokinetic studies indicate that RG3039 achieves significant concentrations in both plasma and brain tissue following oral administration, supporting its effectiveness in targeting central nervous system disorders .
These properties are essential for determining suitable formulations for clinical use, ensuring that RG3039 can be effectively delivered to patients .
RG3039's primary application lies in the treatment of spinal muscular atrophy by enhancing SMN levels through DcpS inhibition. Its therapeutic potential extends beyond SMA; ongoing research is exploring its efficacy in other neurodegenerative diseases characterized by similar RNA metabolism dysregulation.
In addition to therapeutic applications, RG3039 serves as a valuable tool compound in research settings aimed at understanding RNA decapping mechanisms and their implications in gene regulation . Its development underscores a broader trend towards targeting RNA processing pathways as innovative strategies for treating complex neurological disorders.
Quinazoline derivatives have been extensively explored in oncology (e.g., EGFR inhibitors like gefitinib), but their application in neurotherapeutics remained limited until SMA-focused drug discovery. The breakthrough came from a high-throughput screen of >550,000 compounds using SMN2 promoter-reporter assays in motor neuron-like cells [7]. C5-substituted 2,4-diaminoquinazolines were identified as hits due to their ability to enhance SMN2 promoter activity by 3–5 fold [5] [7]. Early analogs like D156844 demonstrated:
RG3039 is a dibasic lipophilic molecule (chemical name: 5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine) with molecular formula C₂₁H₂₃Cl₂N₅O and molecular weight 432.35 g/mol [3] [5] [10]. Its structural features include:
Core Components:
Table 1: Physicochemical Properties of RG3039
Property | Value | Method/Note |
---|---|---|
Molecular Weight | 432.35 g/mol | Calculated |
Solubility | 5 mg/mL in DMSO | In vitro assays [3] |
logP | ~3.8 | Predictive of CNS penetration |
Hydrogen Bond Acceptors | 6 | Molecular structure |
Hydrogen Bond Donors | 3 | Molecular structure |
Rotatable Bonds | 6 | Influences conformational flexibility |
Co-crystallization studies with human DcpS revealed that RG3039 binds the enzyme’s active site, locking it in a catalytically incompetent conformation [5] [10]. The dichlorophenyl group occupies a hydrophobic pocket, while the quinazoline diamine interacts with catalytic residues (His231, Lys135) via hydrogen bonding [5]. This binding mode explains its sub-nanomolar potency (IC₅₀ = 0.069–3.4 nM across assays) [2] [7].
Synthesis Challenges:
Target Validation
DcpS (mRNA decapping scavenger enzyme) hydrolyzes the residual m⁷GpppN cap structure after 3′→5′ mRNA decay. Initially considered a "housekeeping" enzyme, its role as a therapeutic target emerged unexpectedly:
Table 2: Pharmacodynamic Profile of RG3039
Parameter | Value | Experimental Context |
---|---|---|
DcpS IC₅₀ | 0.069–3.4 nM | In vitro enzyme assays [2] [7] |
Brain Penetration (B/P) | 0.97 (adult mice) | 10 mg/kg oral dose [1] |
>90% DcpS Inhibition | Sustained 72h | Mouse brain after single dose [7] |
Plasma Half-life | ~10 hours | Murine PK studies [1] |
Mechanism of Action
While RG3039’s initial discovery stemmed from SMN2 promoter activation, its therapeutic efficacy involves broader mechanisms:
Preclinical Efficacy
RG3039 demonstrated disease-modifying effects in multiple SMA models:
Table 3: Efficacy of RG3039 in Preclinical SMA Models
Model | Dosing Regimen | Key Outcomes |
---|---|---|
2B/− SMA mice | 10 mg/kg/day from P4 | Median survival >112d vs. 18d (vehicle) [1] |
SMAΔ7 mice | 10 mg/kg/day i.p. | 26% ↑ survival, 16% ↑ max weight [7] |
Organotypic NMJ cultures | 1–10 µM | Improved synaptic vesicle recycling [7] |
Clinical Translation
RG3039 advanced to Phase I human trials based on:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1